1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid
Overview
Description
“1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” is a chemical compound with the linear formula C10H8Cl2N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, similar compounds have been involved in ammoxidation reactions .Scientific Research Applications
Synthesis and Characterization
Antispermatogenic Activity
A notable study described the synthesis and biological evaluation of halogenated 1-benzylindazole-3-carboxylic acids, including 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, highlighting their potent antispermatogenic activity. This research offers valuable insights into the development of novel therapeutic agents targeting reproductive health (G. Corsi & G. Palazzo, 1976).
Continuous Production of Pharmaceuticals
The continuous flow synthesis of 1H-4-substituted imidazoles, including structures related to 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid, has been explored for the production of pharmaceuticals such as daclatasvir. This process intensification approach is key for enhancing chemical reaction efficiency and minimizing environmental impact (P. F. Carneiro, Bernhard Gutmann, R. Souza, & C. Kappe, 2015).
Molecular Interaction Studies
Studies on the hydrogen-bonding interactions and crystal structures of imidazole-based compounds with aromatic carboxylic acids have provided insights into the design of new molecular materials with potential applications in drug design, materials science, and catalysis (Lei Wang et al., 2012).
Safety and Hazards
Future Directions
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . The development of drugs based on these bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . Therefore, “1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” and similar compounds may have potential applications in future drug development.
Mechanism of Action
Target of Action
The primary target of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid is the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane . ANT plays a crucial role in cellular energy metabolism by exchanging ADP and ATP across the mitochondrial membrane .
Mode of Action
This compound acts as a ligand for ANT, inducing a conformational change in the translocase . This change leads to the formation of a mitochondrial channel, which is a critical step in the process of apoptosis .
Biochemical Pathways
The compound’s interaction with ANT affects the energy metabolism of the cell. By inducing a conformational change in ANT, it disrupts the normal exchange of ADP and ATP across the mitochondrial membrane . This disruption can lead to a decrease in ATP production, affecting various biochemical pathways that rely on ATP for energy.
Result of Action
The primary result of the action of this compound is the induction of apoptosis, or programmed cell death . By interacting with ANT and disrupting ATP production, it triggers a cascade of events that ultimately lead to cell death .
Biochemical Analysis
Biochemical Properties
1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interactions with proteins often involve binding to specific active sites, leading to changes in protein conformation and activity. These interactions can result in the modulation of biochemical pathways, influencing cellular processes and functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, it can affect gene expression by modulating transcription factors or epigenetic markers. These changes can impact cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the context. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound may localize to specific compartments or organelles, where it exerts its effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and influences cellular processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(9(13)3-8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDWHHXFUHRTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.